molecular formula C8H10N4S B1298998 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 63894-54-2

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B1298998
CAS No.: 63894-54-2
M. Wt: 194.26 g/mol
InChI Key: CQLQBEQLDPCGHF-UHFFFAOYSA-N
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Description

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H10N4S and a molecular weight of 194.26 g/mol This compound is characterized by a thieno[2,3-d]pyrimidine core structure substituted with hydrazinyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This compound may also interact with DNA or RNA, leading to potential genotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine
  • 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
  • 4-Hydrazino-5,6-dimethylthieno[2,3-d]pyrimidine derivatives

Uniqueness

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydrazinyl and dimethyl groups enhances its potential for diverse chemical transformations and biological interactions, making it a valuable compound for research and development .

Properties

IUPAC Name

(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-4-5(2)13-8-6(4)7(12-9)10-3-11-8/h3H,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLQBEQLDPCGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352137
Record name 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63894-54-2
Record name 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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